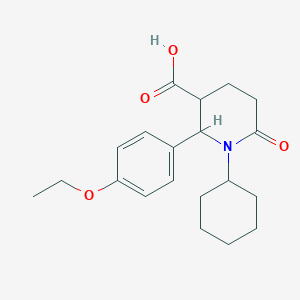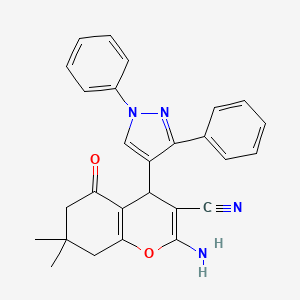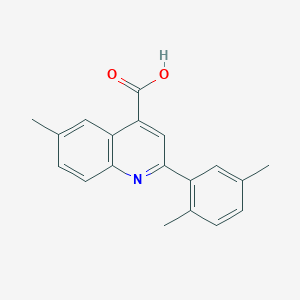
N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a chemical entity that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. This compound is likely to be of interest due to its potential as a drug precursor or as a part of a larger molecular structure in pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves the formation of amide bonds between fragments containing unmasked imidazole-ring systems. A model compound, N-benzyl-2-[[(5-methyl-4-imidazolyl)methyl]thio]acetamide, was synthesized using a sequence of reactions starting from 5-methyl-4-imidazolemethanol, mercaptoacetic acid, and (L-methionyl)histamine. The synthesis encountered challenges due to the reactivity of the imidazole ring, which was addressed by using an N,N'-dicyclohexylcarbodiimide-activated and N-hydroxybenzotriazole-moderated coupling procedure. This method proved to be generally applicable and efficient, yielding the final product in gram quantities with an overall yield of more than 30% without the need for chromatography techniques .
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis. These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of the imidazole ring and the thioether linkage in the molecule suggests that it may have interesting binding properties with various biological targets .
Chemical Reactions Analysis
The chemical behavior of imidazole-containing acetamide derivatives is influenced by the presence of the imidazole ring. The reactivity of these compounds can be studied through their protonation, as indicated by pKa values. For related compounds, the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring. The pKa values for the first and second protonations vary, which can affect the solubility, absorption, and overall bioactivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide and its derivatives can be inferred from related studies. The acidity constants (pKa values) of similar acetamide derivatives have been determined using UV spectroscopic studies, which are essential for understanding the compound's behavior in different pH environments. These properties are significant for the development of drug precursors, as they can influence the compound's stability, solubility, and interaction with biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Gullapelli, Thupurani, and Brahmeshwari (2014) explored the synthesis and antibacterial activity of related compounds, including N-(4-(1H-benzo(d)imidazole -2-yl )-2-(4-hydroxy -6-methyl pyramidine -2-yl thio) acetamide, showing potential in antibacterial applications (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticancer Activity
Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, exhibiting selective cytotoxicity and apoptosis induction in certain cancer cell lines, indicating potential use in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives with significant antioxidant activity, highlighting the compound's potential in developing therapeutic agents for oxidative stress-related diseases (Chkirate et al., 2019).
Antituberculosis Activity
Foroumadi et al. (2004) investigated the antituberculosis activity of imidazole-thiadiazole derivatives, contributing to the development of new treatments for tuberculosis (Foroumadi, Soltani, Jabini, Moshafi, & Rasnani, 2004).
Molecule Conformation and Structural Studies
A study on the conformation and structural characteristics of N-benzyl-2-(2-nitroimidazol-1-yl)acetamide was conducted, aiding in understanding the molecular structure and interactions (Benznidazole et al., 2018).
Synthesis and Antitumor Activity of Derivatives
Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives with considerable anticancer activity, emphasizing the compound's utility in developing new cancer treatments (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity of Derivatives
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various acetamide derivatives demonstrating significant antibacterial activity, highlighting potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-8-18-16(22)10-20-15(11-21)9-19-17(20)23-12-14-6-4-13(2)5-7-14/h3-7,9,21H,1,8,10-12H2,2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOXAYUDKKWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC=C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)


methanone](/img/structure/B3005249.png)
![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)
![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)
